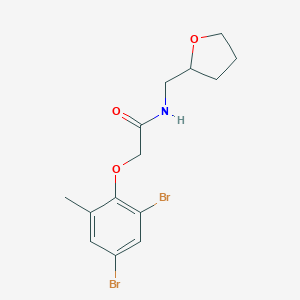![molecular formula C19H21IN2O3S B322116 N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C19H21IN2O3S and a molecular weight of 484.4 g/mol. This compound is characterized by the presence of an iodoaniline group, a sulfonyl group, and a cyclohexanecarboxamide moiety, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the iodoaniline derivativeThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodoaniline group, leading to the formation of aniline derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various aniline or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide include:
- N-{4-[(4-bromoanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide
Uniqueness
What sets this compound apart from its analogs is the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Eigenschaften
Molekularformel |
C19H21IN2O3S |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21IN2O3S/c20-15-6-8-17(9-7-15)22-26(24,25)18-12-10-16(11-13-18)21-19(23)14-4-2-1-3-5-14/h6-14,22H,1-5H2,(H,21,23) |
InChI-Schlüssel |
IIYWIODLCVYDAA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-bromo-2-thienyl)methylene]cyclohexanecarbohydrazide](/img/structure/B322036.png)
![2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322037.png)
![2-Cyano-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}ethanethioamide](/img/structure/B322038.png)
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide](/img/structure/B322042.png)
![2-Cyano-2-[(3,4-dimethylphenyl)hydrazono]ethanethioamide](/img/structure/B322043.png)
![N-(3,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322044.png)
![N-(2-chlorophenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322045.png)
![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322055.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322056.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322057.png)
